N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c28-19(15-29-17-8-4-3-5-9-17)22-10-13-27-21-18(14-25-27)20(23-16-24-21)26-11-6-1-2-7-12-26/h3-5,8-9,14,16H,1-2,6-7,10-13,15H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHHIVIEOLQUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Azepan ring : A seven-membered cyclic amine that can influence the compound's biological interactions.
- Pyrazolo[3,4-d]pyrimidine core : Known for its kinase inhibitory properties.
- Phenoxyacetamide moiety : May enhance solubility and bioavailability.
The molecular formula is , and its structure suggests interactions with various biological targets, particularly enzymes involved in signal transduction.
This compound primarily acts as an inhibitor of specific kinases. Kinases are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noted for its ability to inhibit kinases implicated in cancer and inflammatory diseases.
Key Kinase Targets:
- Spleen Tyrosine Kinase (SYK) : Involved in immune responses and inflammation.
- Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases like Parkinson's.
Biological Activity
The biological activities of this compound have been explored through various studies:
Anticancer Activity
Research has indicated that compounds with similar structures can exhibit significant anticancer effects:
- In vitro studies showed inhibition of cancer cell lines such as A549 (lung cancer) and K562 (leukemia) with IC50 values ranging from to .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory activity by inhibiting cytokines such as IL-6. For instance, related compounds have shown up to 47% inhibition at a concentration of , compared to standard treatments .
Case Studies
Several studies highlight the biological efficacy of pyrazolo derivatives:
- Bandgar et al. (2010) reported that related pyrazole compounds exhibited anticancer activity with an inhibition rate of 61–73% at concentration.
- Xia et al. (2007) synthesized novel pyrazole derivatives that inhibited the growth of A549 cells and induced apoptosis, indicating the potential for therapeutic applications in lung cancer treatment.
- Lv et al. (2010) designed pyrazole derivatives evaluated for EGFR kinase inhibition, revealing potent activity with an IC50 of , suggesting a strong potential for targeting specific cancer pathways.
Summary Table of Biological Activities
Comparison with Similar Compounds
Core Modifications: Azepane vs. Piperazine/Piperidine
- Z223-0971 (): Structure: 2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide. Molecular Formula: C21H26N6O2 (394.47 g/mol). Key Difference: Replaces the phenoxyethyl group with a 4-methoxyphenylmethyl acetamide.
- N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (): Structure: Piperazine at position 4 and thiophen-2-yl acetamide. Molecular Formula: C23H24N6OS (440.55 g/mol).
Substituent Variations: Phenoxy vs. Alkyl/Aryl Groups
- 2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (): Structure: 4-isopropylphenoxy and propylamino substituents. Molecular Formula: C22H30N6O2S (442.6 g/mol). Key Difference: Methylthio and propylamino groups increase metabolic stability but may reduce solubility compared to the target’s azepane-phenoxy combination .
- N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide (): Structure: 2,3-dimethylphenyl and 4-methoxyphenoxy groups. Molecular Formula: C26H25N7O3 (483.5 g/mol). Key Difference: Steric hindrance from dimethylphenyl may reduce binding efficiency to flat enzymatic pockets .
Pharmacokinetic and Physicochemical Properties
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
